Dedimethyl Dibromo Memantine
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Overview
Description
Dedimethyl Dibromo Memantine is a di-bromo derivative of memantine, a well-known medication used primarily for the treatment of moderate to severe Alzheimer’s disease. Memantine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dedimethyl Dibromo Memantine typically begins with 1,3-dimethyladamantane, a precursor used in the synthesis of memantine. The process involves a series of reactions, including bromination and subsequent functional group modifications. One common method involves the bromination of 1,3-dimethyladamantane to produce 1,3-dimethyl-5,7-dibromoadamantane, followed by amination to introduce the amino group, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dedimethyl Dibromo Memantine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Dedimethyl Dibromo Memantine has been explored for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studying its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Investigating its efficacy in treating neurodegenerative diseases and other neurological disorders.
Industry: Potential use in the development of advanced materials and pharmaceuticals.
Mechanism of Action
Dedimethyl Dibromo Memantine exerts its effects primarily through its interaction with NMDA receptors. By acting as a non-competitive antagonist, it blocks the excessive activation of NMDA receptors by glutamate, thereby preventing excitotoxicity and neuronal damage. This mechanism is similar to that of memantine but may exhibit unique properties due to the presence of bromine atoms .
Comparison with Similar Compounds
Similar Compounds
Memantine: The parent compound, used for treating Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantane structure.
Rimantadine: Another antiviral agent with structural similarities to memantine.
Uniqueness
The presence of bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
1797133-04-0 |
---|---|
Molecular Formula |
C10H15Br2N |
Molecular Weight |
309.045 |
IUPAC Name |
3,5-dibromoadamantan-1-amine |
InChI |
InChI=1S/C10H15Br2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2 |
InChI Key |
BTZPCMUNHQNAOQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1(CC(C2)(C3)Br)N)Br |
Synonyms |
1,3-Dibromo Adamantamine; |
Origin of Product |
United States |
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